3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide
Overview
Description
3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Catalyst- and Solvent-Free Synthesis : Research demonstrates the use of similar compounds in the synthesis of various heterocyclic amides under catalyst- and solvent-free conditions, highlighting the potential of 3-Amino-5-fluoro-N-(prop-2-en-1-yl)benzamide in similar applications (Moreno-Fuquen et al., 2019).
Crystallographic Analysis : The compound's close analogs have been analyzed using X-ray crystallography, suggesting potential for this compound in structural chemistry studies (Younes et al., 2020).
Biomedical Research
Potential Antipsychotic Properties : Similar benzamide derivatives have shown promising results as potential antipsychotics, indicating a potential research area for the compound (Yang et al., 2016).
Neurological Studies : Benzamide derivatives have been used in studies related to serotonin receptors in Alzheimer's disease, suggesting a potential role for this compound in similar neurological research (Kepe et al., 2006).
Chemical Sensing and Imaging
Colorimetric Sensing of Anions : Derivatives of benzamides have been explored for their colorimetric sensing capabilities, particularly for detecting fluoride anions, suggesting a potential application for this compound in chemical sensing (Younes et al., 2020).
Radiochemical Synthesis for Imaging : Research on similar compounds has involved their synthesis for use in radiochemical imaging, indicating possible research applications for the compound in medical imaging techniques (Johnströma et al., 1994).
Mechanism of Action
Target of Action
It is known that similar compounds interact with various receptors and enzymes, playing a crucial role in numerous biological processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function and subsequent alterations in cellular processes .
Biochemical Pathways
Similar compounds are known to influence a variety of pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, influencing its therapeutic potential .
Result of Action
Similar compounds have been shown to exert a range of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
3-amino-5-fluoro-N-prop-2-enylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUHPDVYCQIEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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